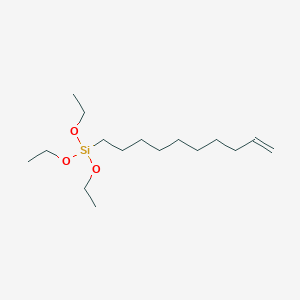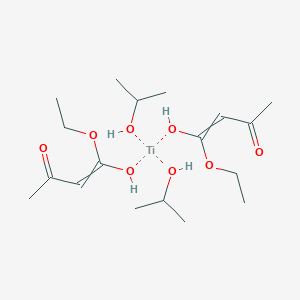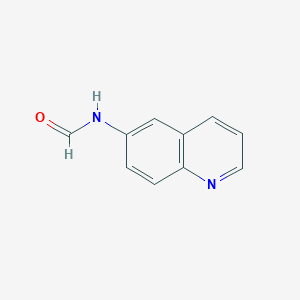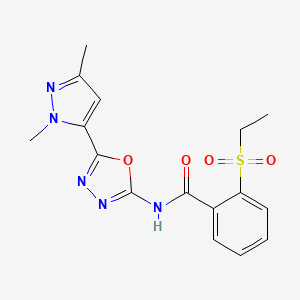![molecular formula C14H29BO2 B14125841 diisopropoxy-[(Z)-oct-1-enyl]-borane CAS No. 86595-40-6](/img/structure/B14125841.png)
diisopropoxy-[(Z)-oct-1-enyl]-borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropoxy-[(Z)-oct-1-enyl]-borane is an organoboron compound characterized by its unique structure, which includes a boron atom bonded to an oct-1-enyl group and two isopropoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diisopropoxy-[(Z)-oct-1-enyl]-borane typically involves the reaction of oct-1-enylboronic acid with isopropanol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. The reaction conditions often include moderate temperatures and the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
化学反应分析
Types of Reactions
Diisopropoxy-[(Z)-oct-1-enyl]-borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Diisopropoxy-[(Z)-oct-1-enyl]-borane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.
Medicine: Research is ongoing into its use as a precursor for boron-containing drugs, which may have unique therapeutic properties.
Industry: It is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have applications in electronics and aerospace.
作用机制
The mechanism by which diisopropoxy-[(Z)-oct-1-enyl]-borane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom can form stable complexes with other molecules, facilitating the formation of new chemical bonds. In biological systems, the boron atom can interact with cellular components, potentially leading to therapeutic effects in cancer treatment.
相似化合物的比较
Similar Compounds
Triisopropylborane: Similar in structure but with three isopropyl groups instead of two isopropoxy groups.
Octylboronic acid: Contains an octyl group bonded to boron but lacks the isopropoxy groups.
Diisopropylborane: Similar but with two isopropyl groups instead of an oct-1-enyl group.
Uniqueness
Diisopropoxy-[(Z)-oct-1-enyl]-borane is unique due to its combination of an oct-1-enyl group and two isopropoxy groups, which confer specific reactivity and properties. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in both research and industrial applications.
属性
CAS 编号 |
86595-40-6 |
|---|---|
分子式 |
C14H29BO2 |
分子量 |
240.19 g/mol |
IUPAC 名称 |
[(Z)-oct-1-enyl]-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C14H29BO2/c1-6-7-8-9-10-11-12-15(16-13(2)3)17-14(4)5/h11-14H,6-10H2,1-5H3/b12-11- |
InChI 键 |
OXGDIVNKSSEJAT-QXMHVHEDSA-N |
手性 SMILES |
B(/C=C\CCCCCC)(OC(C)C)OC(C)C |
规范 SMILES |
B(C=CCCCCCC)(OC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)





![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)
![[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate](/img/structure/B14125821.png)

![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)

